Membrane Permeability: LogP vs. Unsubstituted Analogs
The 4-chloro substituent increases the predicted octanol-water partition coefficient (XLogP3) to 0.6, which is 0.5 log units higher than that of the unsubstituted N-(2-aminoethyl)benzenesulfonamide (XLogP3 = 0.1) [1]. This shift moves the compound into the optimal lipophilicity range for passive membrane permeability (LogP 0.5–3.0), a property that the more hydrophilic unsubstituted analog fails to achieve [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | N-(2-aminoethyl)benzenesulfonamide (CAS 42988-32-9): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +0.5 log units |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2025.09.15) |
Why This Matters
A 5-fold theoretical increase in lipophilicity directly influences cell-based assay performance, making the 4-chloro compound the preferred starting point for intracellular target engagement studies.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 13030950 and CID 15791495. National Library of Medicine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
